1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
Description
The compound 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea features a urea core functionalized with two distinct heterocyclic moieties: a 3-(furan-2-yl)pyrazin-2-ylmethyl group and a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl substituent. The urea linkage enables hydrogen bonding interactions critical for molecular recognition, while the fused tetrahydrobenzothiazole system may enhance solubility and conformational stability compared to non-hydrogenated analogs .
Properties
IUPAC Name |
1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-16(22-17-21-11-4-1-2-6-14(11)25-17)20-10-12-15(19-8-7-18-12)13-5-3-9-24-13/h3,5,7-9H,1-2,4,6,10H2,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXJRSDVRVLEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea (CAS Number: 2034570-17-5) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological evaluation, particularly focusing on its antimicrobial and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 315.35 g/mol. The structure incorporates a furan ring and a pyrazine moiety linked to a tetrahydrobenzo[d]thiazole unit through a urea functional group. This unique arrangement suggests potential interactions with various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on the preparation of the furan and pyrazine intermediates, followed by their coupling to form the urea linkage. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
A significant aspect of this compound is its antimicrobial potential. Various studies have evaluated its effectiveness against a range of bacterial and fungal pathogens.
Table 1: Antimicrobial Activity Against Selected Microbial Strains
| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
| Aspergillus niger | 10 | 128 µg/mL |
The compound exhibited significant inhibition zones in disk diffusion assays against both Gram-positive and Gram-negative bacteria, as well as notable antifungal activity against common fungal strains .
Antioxidant Activity
In addition to its antimicrobial properties, the compound has shown promising antioxidant activity. The DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assay indicated that it effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Results
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
These results suggest that the compound may serve as a protective agent against oxidative damage .
Case Studies
Recent studies have highlighted the potential of similar compounds in therapeutic applications. For instance, derivatives of pyrazolyl-thiazole structures have been explored for their ability to inhibit specific enzymes related to cancer progression. The structural similarities suggest that this compound may also exhibit anticancer properties through similar mechanisms .
Computational Studies
Computational approaches such as molecular docking simulations have been utilized to predict the binding affinity of this compound to various biological targets. These studies support experimental findings by illustrating how structural features contribute to biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea-Based Derivatives with Benzothiazole/Thiazole Moieties
Key analogs include 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea and derivatives with trifluoromethyl or chloro-substituted benzothiazoles (e.g., 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(6-chlorobenzo[d]thiazol-2-yl)urea ) .
Structural and Functional Differences:
- Benzothiazole vs. Tetrahydrobenzothiazole: The tetrahydrobenzothiazole in the target compound reduces ring strain and may improve metabolic stability compared to planar benzothiazoles, as seen in analogs with non-hydrogenated thiazoles .
- Substituent Effects : The furan-pyrazine group replaces the imidazole or pyridinylthioether moieties in other urea derivatives. Furan’s electron-rich nature could modulate electronic interactions with target proteins, while pyrazine’s nitrogen atoms may enhance hydrogen bonding.
Pyrazoline and Thienyl Derivatives
Compounds such as 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline () highlight the role of thienyl and pyrazoline groups in electroluminescent applications.
Key Contrasts:
- Urea vs. Pyrazoline Core : The urea group in the target compound offers stronger hydrogen-bonding capacity compared to the pyrazoline core, which relies on π-π stacking and dipole interactions .
- Furan vs. Thienyl : Furan’s oxygen atom provides a hydrogen-bond acceptor, while thienyl’s sulfur may contribute to hydrophobic interactions.
Tetrahydrobenzo[d]oxazol-2-one Derivatives
describes 3,5-diphenyltetrahydrobenzo[d]oxazol-2-one derivatives with ethoxycarbonyl and cyano substituents.
Comparative Analysis:
- Thiazole vs.
- Hydrogenation Effects : The tetrahydro ring in both systems improves solubility but may reduce aromatic conjugation compared to fully unsaturated analogs.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Hydrogen Bonding : The urea group in the target compound is critical for forming hydrogen bonds with biological targets, as seen in related FabK inhibitors .
- SAR Insights :
- Synthetic Challenges : The target compound’s synthesis may involve multi-step coupling of furan-pyrazine precursors with tetrahydrobenzothiazole isocyanates, similar to methods in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
